Ansamitocin P-3

Description

Properties

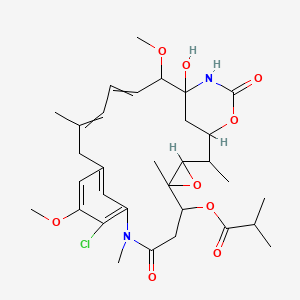

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNCARIZFLNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66584-72-3 |

Source

|

| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ansamitocin P-3: A Technical Guide to its Discovery, Microbial Source, and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent antitumor agent, stands as a significant secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its compelling bioactivity, particularly as a microtubule inhibitor, has positioned it as a crucial component in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery of Ansamitocin P-3, its microbial origin, and the scientific methodologies employed in its production and analysis. The document summarizes key quantitative data, details experimental protocols for fermentation, isolation, and quantification, and presents visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and development professionals in the field of oncology and natural product chemistry.

Discovery and Microbial Source

Ansamitocin P-3 was first identified as a potent antitumor maytansinoid produced by a Gram-positive bacterium.[1] The primary microbial source of Ansamitocin P-3 is the actinomycete Actinosynnema pretiosum.[1][2] This bacterium, belonging to the family Pseudonocardiaceae, has been the focus of extensive research for its ability to synthesize a range of ansamitocins.[2]

Quantitative Data on Ansamitocin P-3 Production

The production of Ansamitocin P-3 is highly dependent on the strain of Actinosynnema pretiosum and the fermentation conditions. Various strategies, including traditional mutation, metabolic engineering, and fermentation process optimization, have been employed to enhance its yield. The following tables summarize the quantitative data from several key studies.

| Strain of Actinosynnema pretiosum | Fermentation Conditions | Ansamitocin P-3 Titer (mg/L) | Reference |

| Wild Type | Shake flask, standard medium | < 100 | [3] |

| Mutant Strain M (NTG mutation) | 48 deep-well plates | ~3 times the wild type | [3] |

| Engineered Strain M-asmUdpg:asm13-17 | 250-mL shake flasks | 582.7 | [3] |

| Wild Type with Mg2+ addition | Submerged culture | 85 | [4] |

| Wild Type with soybean oil as oxygen vector | Shake flask | 101.66 | [2] |

| Engineered strain with efflux gene overexpression | Shake flask | 302.4 - 330.6 | [5] |

| Mutant MD02 (CRISPR-Cas9) | Shake flask | 365 | [6] |

Experimental Protocols

Fermentation of Actinosynnema pretiosum for Ansamitocin P-3 Production

This protocol outlines a general procedure for the submerged fermentation of Actinosynnema pretiosum to produce Ansamitocin P-3. Optimization of media components and fermentation parameters is often necessary to achieve high yields.

3.1.1. Media Preparation

-

Seed Medium:

-

Yeast Extract: 10 g/L

-

Beef Extract: 10 g/L

-

Glycerol: 10 g/L

-

Glucose: 5 g/L

-

NaCl: 3 g/L

-

Adjust pH to 7.45 with NaOH/HCl. Sterilize by autoclaving.

-

-

Production Medium:

-

Glucose: 5 g/L

-

Yeast Extract: 10 g/L

-

Glycerol: 40 g/L

-

Corn Filtrate: 20 g/L

-

CaCO₃: 5 g/L

-

K₂HPO₄: 0.5 g/L

-

FeSO₄·7H₂O: 0.002 g/L

-

Adjust pH to 7.4. Sterilize by autoclaving.

-

3.1.2. Inoculum and Fermentation

-

Inoculate a loopful of Actinosynnema pretiosum from a fresh agar plate into a flask containing the seed medium.

-

Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[7]

-

Transfer the seed culture to the production medium at a 10% (v/v) inoculation rate.

-

Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 10 days.[2]

-

Monitor the production of Ansamitocin P-3 periodically by taking samples for HPLC analysis.

Extraction and Purification of Ansamitocin P-3

The following protocol describes a common method for extracting and purifying Ansamitocin P-3 from the fermentation broth.

3.2.1. Extraction

-

At the end of the fermentation, harvest the culture broth.

-

Extract the whole broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.[8]

-

Separate the organic phase from the aqueous phase.

-

Repeat the extraction of the aqueous phase to maximize recovery.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

3.2.2. Purification

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Purify the crude extract using chromatographic techniques. A common method is high-performance counter-current chromatography (HPCCC).[1]

-

Mobile Phase: A two-phase solvent system, for example, hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[1]

-

-

Alternatively, silica gel column chromatography can be used.

-

Collect fractions and analyze for the presence of Ansamitocin P-3 using HPLC.

-

Pool the fractions containing pure Ansamitocin P-3 and evaporate the solvent to obtain the purified compound.

Quantification of Ansamitocin P-3 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantitative analysis of Ansamitocin P-3.

3.3.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 system or equivalent.[2]

-

Column: Shim-pack GIST C₁₈ column (250 × 4.6 mm, 5 µm).[2]

-

Mobile Phase: 70% methanol in water.[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Detection: UV at 254 nm.[2]

-

Column Temperature: 25°C.[2]

3.3.2. Sample Preparation and Analysis

-

Prepare a standard stock solution of Ansamitocin P-3 in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

For fermentation broth samples, mix 1 mL of the broth with 2 mL of methanol and sonicate for 30 minutes.[9]

-

Centrifuge the sample and filter the supernatant through a 0.22 µm filter.

-

Inject the prepared sample and standards onto the HPLC system.

-

Quantify the amount of Ansamitocin P-3 in the sample by comparing the peak area to the calibration curve.

Visualizations of Key Processes

Biosynthetic Pathway of Ansamitocin P-3

The biosynthesis of Ansamitocin P-3 is a complex process involving a Type I polyketide synthase (PKS) and numerous tailoring enzymes. The pathway starts with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of the polyketide chain and subsequent post-PKS modifications.

Caption: Biosynthetic pathway of Ansamitocin P-3 in Actinosynnema pretiosum.

Experimental Workflow for Ansamitocin P-3 Isolation and Purification

The following diagram illustrates the general workflow for obtaining purified Ansamitocin P-3 from a fermentation culture.

Caption: Experimental workflow for the isolation and purification of Ansamitocin P-3.

References

- 1. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Actinosynnema pretiosum as a Producer of Ansamitocin P-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3 (AP-3), a potent antitumor agent, is a maytansinoid antibiotic naturally produced by the actinomycete Actinosynnema pretiosum. Its significant cytotoxic activity has made it a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] However, the commercial application of AP-3 is often constrained by low production titers in its native producer.[3][4] This technical guide provides an in-depth overview of Actinosynnema pretiosum as a production host for Ansamitocin P-3. It covers the biosynthesis of AP-3, fermentation strategies, genetic engineering approaches to enhance yield, and detailed experimental protocols for cultivation, extraction, and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and pharmaceutical development.

Introduction to Actinosynnema pretiosum and Ansamitocin P-3

Actinosynnema pretiosum, a Gram-positive filamentous bacterium, was first identified as the producer of ansamitocins in the late 1970s.[4] These compounds belong to the ansamycin family of antibiotics and are characterized by a unique 19-membered macrocyclic lactam structure.[5] Among the various ansamitocin congeners, Ansamitocin P-3 exhibits the most potent antitumor activity by inhibiting microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[6] This mechanism of action has positioned AP-3 and its derivatives as highly effective "warheads" in ADCs, such as trastuzumab emtansine (Kadcyla®), which is used for the treatment of metastatic breast cancer.[1][2]

The biosynthesis of Ansamitocin P-3 is a complex process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[7] The pathway initiates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA).[1][8] Due to the clinical significance of AP-3, substantial research efforts have been directed towards understanding and engineering its biosynthetic pathway to improve production titers and facilitate a stable supply for pharmaceutical applications.

Ansamitocin P-3 Production Data

The production of Ansamitocin P-3 in Actinosynnema pretiosum can be significantly influenced by various factors including the strain, fermentation medium composition, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of AP-3 production under different conditions.

Table 1: Ansamitocin P-3 Production in Wild-Type and Mutant Strains of A. pretiosum

| Strain | Key Characteristics | AP-3 Titer (mg/L) | Reference |

| A. pretiosum Wild-Type | Parental strain | ~264.6 | [9] |

| A. pretiosum M | NTG mutant | ~3-fold increase vs WT | [10] |

| A. pretiosum ΔcrsR | Deletion of response regulator crsR | Drastically decreased | [1] |

| A. pretiosum Δasm25 | Inactivation of a putative inhibitory gene | >2-fold increase vs WT | [11] |

| A. pretiosum WXR-24 | Not specified | Growth observed in up to 400 mg/L AP-3 | [12] |

Table 2: Effect of Genetic Engineering on Ansamitocin P-3 Production

| Engineered Strain | Genetic Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |

| Oasm13-17 | Overexpression of glycolate unit supply genes | Not specified | 1.94 | [3] |

| Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | 680.5 (shake flask) | - | [3] |

| Oasm13-17:asmUdpg | Fed-batch fermentation with fructose and isobutanol | 757.7 (bioreactor) | - | [3] |

| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in mutant M | 582.7 | 1.6 (vs M strain) | [10] |

| Overexpression of APASM_2704 | Efflux pump overexpression | 302.4 | ~1.14 | [9][13] |

| Overexpression of APASM_3193 | Efflux pump overexpression | 330.6 | ~1.25 | [9][13] |

| Overexpression of APASM_2805 | Efflux pump overexpression | 320.6 | ~1.21 | [9][13] |

| Overexpression of adpA_1075 | Global regulator overexpression | Not specified | 1.85 | [6] |

| BDP-jk | Knock-in of bidirectional promoter | Not specified | 1.5 | [14] |

Table 3: Influence of Medium Optimization on Ansamitocin P-3 Production

| Medium Additive/Condition | Concentration | AP-3 Titer (mg/L) | Fold Increase | Reference |

| Control (Agro-industrial residues) | - | ~28.3 | - | [15] |

| Mg²⁺ | Optimal | 85 | 3.0 | [15] |

| Soybean oil (as oxygen vector) | 0.52% | 106.04 | 1.49 | [16] |

| Optimized low-cost medium | - | 111.9 | - | [17] |

| Optimized low-cost medium + supplements | - | 141 | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of Ansamitocin P-3 from Actinosynnema pretiosum.

Cultivation of Actinosynnema pretiosum

3.1.1 Media Composition

-

YMG Agar (for plate culture):

-

Yeast extract: 4 g/L

-

Malt extract: 10 g/L

-

Glucose: 4 g/L

-

Agar: 15 g/L[12]

-

-

Seed Medium:

-

Spore suspensions are inoculated into a suitable seed medium and incubated at 28°C with shaking at 220 rpm for 48 hours.[1]

-

-

Fermentation Medium (example):

-

Yeast extract: 16 g/L

-

Malt extract: 10 g/L

-

Sucrose: 103 g/L

-

Isopropanol: 12 mL/L

-

Isobutanol: 5 mL/L

-

MgCl₂: 2 mM

-

L-valine: 40 mM

-

pH: 7.5[12]

-

3.1.2 Fermentation Protocol

-

Prepare spore suspensions of A. pretiosum from YMG agar plates.

-

Inoculate the seed medium with the spore suspension.

-

Incubate the seed culture at 28-30°C with shaking at 220 rpm for 24-48 hours.[1][12]

-

Transfer the seed culture (typically 3.3% to 10% v/v) to the fermentation medium.[12]

-

Incubate the fermentation culture at 25-28°C with shaking at 220 rpm for 10-14 days.[1][12]

-

Monitor cell growth (e.g., by measuring optical density at 600 nm or dry cell weight) and AP-3 production at regular intervals.[1][12]

Extraction and Purification of Ansamitocin P-3

-

Harvest the fermentation broth and separate the supernatant from the mycelia by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.[1]

-

Collect the organic layer and evaporate the solvent under reduced pressure to obtain a crude extract.[18]

-

For purification, the crude extract can be subjected to various chromatographic techniques.[19] A common method is high-performance counter-current chromatography (HPCCC).[20]

-

HPCCC Solvent System (example): Hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[20]

-

-

Alternative purification methods include column chromatography using stationary phases like silica gel or neutral alumina.[19]

-

Combine the fractions containing AP-3 and evaporate the solvent to obtain the purified compound.

Quantification of Ansamitocin P-3

-

Dissolve the extracted samples in a suitable solvent, such as methanol.[17]

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC).[1]

-

For more sensitive and specific quantification, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[21]

-

Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with a known concentration of purified Ansamitocin P-3.

Genetic Manipulation of Actinosynnema pretiosum

-

Gene Deletion/Inactivation (e.g., using CRISPR-Cas9):

-

Design and synthesize guide RNAs (gRNAs) targeting the gene of interest (e.g., asm25).[11]

-

Construct a CRISPR-Cas9 delivery vector suitable for A. pretiosum.[14]

-

Introduce the vector into A. pretiosum protoplasts via conjugation or transformation.

-

Select for transformants and verify the gene deletion by PCR and sequencing.

-

-

Gene Overexpression:

-

Clone the gene of interest (e.g., an efflux pump gene or a regulatory gene) into an appropriate expression vector under the control of a strong constitutive or inducible promoter.

-

Introduce the expression vector into A. pretiosum.

-

Confirm the successful integration and overexpression of the target gene, for example, by RT-qPCR.

-

Biosynthetic and Regulatory Pathways

The production of Ansamitocin P-3 is a tightly regulated process involving a complex biosynthetic pathway and a network of regulatory elements.

Ansamitocin P-3 Biosynthetic Pathway

The biosynthesis of Ansamitocin P-3 begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from precursors derived from primary metabolism.[1] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential condensation of malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-ACP extender units.[14] A series of post-PKS modifications, including methylation, halogenation, carbamoylation, epoxidation, and ester side-chain attachment, lead to the final AP-3 molecule.[7]

Caption: Simplified overview of the Ansamitocin P-3 biosynthetic pathway in A. pretiosum.

Regulatory Network of Ansamitocin P-3 Production

Several regulatory proteins have been identified that influence the production of Ansamitocin P-3. These include two-component systems (TCSs) and global regulators that can either positively or negatively impact the transcription of the AP-3 biosynthetic gene cluster.

Caption: Key regulatory elements influencing Ansamitocin P-3 biosynthesis in A. pretiosum.

Experimental Workflow for Enhancing AP-3 Production

A typical workflow for a research project aimed at improving Ansamitocin P-3 production in A. pretiosum involves a combination of strain improvement, fermentation optimization, and analytical chemistry.

Caption: A typical experimental workflow for enhancing Ansamitocin P-3 production.

Conclusion

Actinosynnema pretiosum remains the most significant microbial source for the production of the potent antitumor agent Ansamitocin P-3. While wild-type strains generally exhibit low productivity, a combination of classical strain mutation, rational metabolic engineering, and fermentation process optimization has demonstrated substantial improvements in AP-3 titers. The elucidation of the AP-3 biosynthetic pathway and its regulatory networks has opened up new avenues for targeted genetic modifications to enhance production. Future efforts in systems biology, including genome-scale metabolic modeling and transcriptomics, will likely provide deeper insights into the metabolic bottlenecks and regulatory hurdles, paving the way for the development of economically viable and scalable production platforms for this critical pharmaceutical compound. This guide provides a foundational resource for researchers to build upon in the ongoing endeavor to harness the full potential of Actinosynnema pretiosum as a microbial cell factory for Ansamitocin P-3.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]

- 3. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomic change and pathway profiling reveal enhanced ansamitocin P-3 production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium | Semantic Scholar [semanticscholar.org]

- 6. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]

- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]

- 12. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]

- 13. Efflux identification and engineering for ansamitocin P-3 production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]

- 14. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Genome-Guided Discovery of Pretilactam from Actinosynnema pretiosum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An API LC/MS/MS quantitation method for ansamitocin P-3 (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ansamitocin P-3: A Technical Guide for Researchers

An in-depth exploration of the genetic and biochemical pathways leading to the production of the potent antitumor agent, Ansamitocin P-3, in actinomycetes.

Introduction

Ansamitocin P-3 (AP-3) is a potent antitumor agent belonging to the maytansinoid family of natural products.[1] Originally isolated from Actinosynnema pretiosum, this 19-membered macrocyclic lactam has garnered significant interest in the pharmaceutical industry, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The complex structure of Ansamitocin P-3 necessitates a sophisticated biosynthetic machinery, involving a type I polyketide synthase (PKS), a unique starter unit, and a series of intricate post-PKS modifications. Understanding this biosynthetic pathway is crucial for endeavors in metabolic engineering to enhance production titers and for generating novel, structurally diverse analogs with potentially improved therapeutic properties. This technical guide provides a comprehensive overview of the Ansamitocin P-3 biosynthesis pathway, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this fascinating molecular assembly line.

I. The Ansamitocin Biosynthetic Gene Cluster (asm)

The genetic blueprint for Ansamitocin P-3 production in Actinosynnema pretiosum is encoded within the asm gene cluster. Unusually for actinomycetes, the genes required for the biosynthesis of this secondary metabolite are dispersed into at least two separate regions of the chromosome.[4][5] The cluster contains genes responsible for the synthesis of the starter unit, the polyketide backbone, post-PKS tailoring enzymes, and regulatory proteins.[4][6]

II. The Three Stages of Ansamitocin P-3 Biosynthesis

The biosynthesis of Ansamitocin P-3 can be conceptually divided into three key stages:

-

Formation of the Starter Unit: Biosynthesis is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the unique starter unit for the polyketide chain.[7][8]

-

Polyketide Chain Assembly: A type I modular polyketide synthase (PKS) iteratively condenses extender units to the AHBA starter, creating the proansamitocin macrocycle.[4][9]

-

Post-PKS Modifications: The proansamitocin scaffold undergoes a series of enzymatic modifications, including halogenation, carbamoylation, methylation, epoxidation, and acylation, to yield the final product, Ansamitocin P-3.[1][10]

Formation of the 3-amino-5-hydroxybenzoic acid (AHBA) Starter Unit

The pathway to AHBA is a branch of the shikimate pathway, known as the aminoshikimate pathway.[7][8] This process begins with UDP-glucose and involves a series of enzymatic reactions to produce AHBA.[2] Key genes identified in the asm cluster for AHBA biosynthesis include asm22, asm23, asm24, asm43, asm45, and asm47.[4] Notably, there are two homologues of the AHBA synthase gene (asm24 and another rifK homolog), suggesting potential for differential regulation or function.[4][5]

The generalized steps in the aminoshikimate pathway leading to AHBA are:

-

Conversion of a sugar precursor to 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).

-

Cyclization to 5-deoxy-5-aminodehydroquinic acid (aminoDHQ).

-

Dehydration to 5-deoxy-5-aminodehydroshikimic acid (aminoDHS).

-

Aromatization to 3-amino-5-hydroxybenzoic acid (AHBA).[7]

Polyketide Chain Assembly

The core of the ansamitocin molecule is assembled by a large, multi-domain type I PKS encoded by four genes: asmA, asmB, asmC, and asmD.[4] This enzymatic complex consists of a loading module and seven extension modules. The loading module specifically recognizes and incorporates the AHBA starter unit. The subsequent seven modules catalyze the iterative condensation of extender units, which include three malonyl-CoA, three methylmalonyl-CoA, and one methoxymalonyl-acyl carrier protein (ACP) unit.[9] The gene products of asm13-17 are responsible for the biosynthesis of the unusual methoxymalonyl-ACP extender unit.[4] After seven rounds of elongation, the fully assembled polyketide chain is released from the PKS and cyclized by the action of Asm9, a putative amide synthetase, to form the 19-membered macrocyclic lactam, proansamitocin.[4]

Post-PKS Modifications

The initial product of the PKS, proansamitocin, is biologically inactive and must undergo a series of tailoring reactions to become the potent cytotoxin, Ansamitocin P-3. These modifications are catalyzed by a suite of enzymes encoded within the asm gene cluster. While the precise order of all steps is still under investigation, a likely sequence of events has been proposed based on the analysis of pathway intermediates from mutant strains.[10]

The key post-PKS modification steps include:

-

Chlorination: A halogenase, Asm12, introduces a chlorine atom onto the aromatic ring of the AHBA moiety.[10]

-

Carbamoylation: Asm21, a carbamoyltransferase, attaches a carbamoyl group.[10]

-

O-Methylation at C-20: The methyltransferase Asm7 adds a methyl group to the hydroxyl at C-20.[10]

-

N-Methylation: The N-methyltransferase Asm10 methylates the amide nitrogen of the macrocycle. This has been identified as a potential rate-limiting step in the overall pathway.[1][10]

-

Epoxidation: An epoxidase, Asm11, forms an epoxide ring.[10]

-

Acylation at C-3: An acyltransferase, Asm19, attaches the isobutyryl side chain to the C-3 hydroxyl group, a crucial step for the bioactivity of Ansamitocin P-3.[1][10]

III. Quantitative Data on Ansamitocin P-3 Production

Metabolic engineering efforts have provided valuable quantitative data on the impact of genetic modifications on Ansamitocin P-3 production. The following tables summarize some of these findings.

| Strain/Condition | Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |

| A. pretiosum Wild Type | - | ~42 | - | [1] |

| Mutant NXJ-22 | Inactivation of ansa30 (glycosyltransferase) | ~70 | 1.66 | [1] |

| NXJ-22 + asm10 overexpression | Overexpression of N-methyltransferase | ~81 | 1.93 | [1] |

| NXJ-22 + L-valine supplementation | Feeding of acyl side-chain precursor | ~95 | 2.26 | [1] |

| NXJ-22 + asm10 overexpression + L-methionine and L-valine supplementation | Combined engineering and precursor feeding | ~246 | 5.86 | [1] |

| Mutant M | N-methyl-N'-nitro-N-nitrosoguanidine mutation | ~3x WT | 3 | [11] |

| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in Mutant M | 582.7 | - | [11] |

| Strain L40 | ARTP mutation | 242.9 | - | [12] |

| BDP-jk mutant | Knock-in of bidirectional promoter upstream of asm13 | - | 1.5 vs L40 | [9] |

Table 1: Effects of Genetic and Fermentation Modifications on Ansamitocin P-3 Titer.

| Gene(s) | Function | Effect on AP-3 Production upon Deletion/Downregulation | Reference |

| crsR | Response regulator | Drastic decrease | [2] |

| asmA/asmB (PKS) | Polyketide synthesis | Abolished | [4] |

| asm8 | LAL-type activator | Abolished (restored by AHBA feeding) | [13] |

| asm10 (N-methyltransferase) | N-methylation of proansamitocin intermediate | Accumulation of N-demethyl-AP-3 | [1] |

Table 2: Impact of Key Gene Deletions on Ansamitocin P-3 Biosynthesis.

IV. Experimental Protocols

Elucidating the Ansamitocin P-3 biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Inactivation in Actinosynnema pretiosum

This protocol describes a typical workflow for creating a gene knockout mutant to study the function of a specific asm gene.

a. Construction of the Gene Disruption Plasmid:

-

Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb each) of the target gene from A. pretiosum genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

-

Verify the final construct by restriction digestion and DNA sequencing.

b. Conjugal Transfer to A. pretiosum:

-

Introduce the disruption plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the A. pretiosum recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

After incubation, overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the resistance cassette in the plasmid).

c. Screening for Double-Crossover Mutants:

-

Isolate individual exconjugant colonies and culture them under non-selective conditions to allow for the second crossover event.

-

Screen for colonies that have become sensitive to the antibiotic resistance marker on the vector backbone, indicating the loss of the integrated plasmid.

-

Confirm the gene deletion in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot analysis.

Fermentation and Ansamitocin P-3 Extraction

a. Seed Culture Preparation:

-

Inoculate a suitable seed medium (e.g., YMG medium: 0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.3) with spores or mycelia of A. pretiosum.[4]

-

Incubate at 28°C with shaking (e.g., 220 rpm) for 48 hours.[2]

b. Production Fermentation:

-

Inoculate the production medium with the seed culture.

-

Incubate at 28°C with shaking for an extended period (e.g., 144 hours).[2]

c. Extraction:

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.[2]

-

Evaporate the organic solvent under reduced pressure to obtain the crude extract.

HPLC Analysis of Ansamitocin P-3

a. Sample Preparation:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm).[2]

-

Mobile Phase: A gradient of acetonitrile and water.[2]

-

Detection: UV detector at 254 nm.[2]

-

Quantification: Compare the peak area of the sample to a standard curve generated with purified Ansamitocin P-3.

V. Visualizations of Biosynthetic and Experimental Pathways

Ansamitocin P-3 Biosynthesis Pathway

Workflow for Gene Knockout in A. pretiosum

Conclusion

The biosynthesis of Ansamitocin P-3 is a complex and highly regulated process that showcases the remarkable metabolic capabilities of actinomycetes. Through the concerted action of enzymes for starter unit synthesis, polyketide assembly, and a series of precise post-PKS modifications, Actinosynnema pretiosum constructs this potent antitumor agent. The elucidation of this pathway, driven by genetic and biochemical experimentation, has not only deepened our fundamental understanding of natural product biosynthesis but also paved the way for rational metabolic engineering strategies. By targeting rate-limiting steps and optimizing precursor supply, researchers have successfully increased production titers, a critical step towards making this valuable therapeutic more accessible. The continued exploration of the asm gene cluster and its enzymatic machinery holds the promise of generating novel ansamitocin analogs with enhanced properties, further expanding the arsenal of targeted anticancer therapies.

References

- 1. Identification and Engineering of Post-PKS Modification Bottlenecks for Ansamitocin P-3 Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ansamitocin P-3: A Technical Guide to its Function as a Microtubule Inhibitor in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a maytansinoid derivative, is a potent anti-cancer agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the mechanism of action of Ansamitocin P-3 in cancer cells, focusing on its role as a microtubule inhibitor. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anti-cancer therapeutics. Ansamitocin P-3 is a potent microtubule-targeting agent that has demonstrated significant cytotoxicity against a variety of cancer cell lines.[1][2] It belongs to the maytansinoid family of compounds, which are known for their high potency.[1] This guide details the molecular mechanisms through which Ansamitocin P-3 disrupts microtubule function and induces apoptosis in cancer cells.

Mechanism of Action

Ansamitocin P-3 functions as a microtubule depolymerizing agent.[1][3] It binds to β-tubulin, at a site that partially overlaps with the vinblastine binding site, thereby inhibiting tubulin polymerization.[1][3][4] This disruption of microtubule assembly leads to a cascade of cellular events culminating in apoptotic cell death.

The primary mechanism involves the following key steps:

-

Microtubule Depolymerization: Ansamitocin P-3 directly binds to tubulin and inhibits the formation of microtubules, leading to the disassembly of existing microtubule structures.[1][3] This affects both interphase and mitotic microtubules.[3]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, activates the Spindle Assembly Checkpoint (SAC).[3] This leads to an arrest of the cell cycle in the G2/M phase.[2]

-

Activation of the Spindle Assembly Checkpoint: Ansamitocin P-3 treatment leads to the activation and accumulation of key SAC proteins, Mad2 and BubR1, at the kinetochores.[3] This checkpoint mechanism prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[3] This is mediated by the activation of the p53 tumor suppressor protein, which in turn upregulates its downstream targets and leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Quantitative Data

The efficacy of Ansamitocin P-3 has been quantified across various cancer cell lines and in tubulin binding assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3

| Cancer Cell Line | IC50 (pM) |

| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[1][2][3] |

| HeLa (Cervical Carcinoma) | 50 ± 0.5[1][2][3] |

| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[1][2][3] |

| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[1][2][3] |

Table 2: Tubulin Binding Affinity of Ansamitocin P-3

| Parameter | Value |

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM[1][2][3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ansamitocin P-3-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by Ansamitocin P-3, leading to apoptosis in cancer cells.

Experimental Workflows

The following diagrams outline the workflows for key experimental assays used to characterize the effects of Ansamitocin P-3.

Workflow for Cell Viability (SRB) Assay

Workflow for Cell Cycle Analysis

Workflow for Apoptosis Assay

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Sulforhodamine B Assay)

This assay quantifies cell proliferation and cytotoxicity based on the measurement of cellular protein content.[5][6]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of Ansamitocin P-3. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5][6]

-

Washing: Remove the TCA and wash the wells five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

-

Measurement: Read the absorbance at 510 nm using a microplate reader.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[8][9]

-

Cell Preparation: Culture cells to the desired confluency and treat with Ansamitocin P-3 for the desired time.

-

Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.[8]

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[8]

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Cell Preparation: Culture and treat cells with Ansamitocin P-3.

-

Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL propidium iodide (PI) working solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of Ansamitocin P-3 on the assembly of purified tubulin.[12][13]

-

Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[12]

-

Reaction Setup: In a pre-warmed 96-well plate, mix the tubulin solution with various concentrations of Ansamitocin P-3 or a vehicle control.[12]

-

Measurement: Monitor the change in fluorescence or turbidity (absorbance at 340 nm) over time at 37°C using a plate reader. An increase in fluorescence/turbidity indicates microtubule polymerization.

-

Analysis: Compare the polymerization curves of Ansamitocin P-3-treated samples to the control to determine the inhibitory effect.

Conclusion

Ansamitocin P-3 is a highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it a valuable tool in cancer research and a promising payload for antibody-drug conjugates. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound, facilitating further investigation into its therapeutic potential.

References

- 1. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. kumc.edu [kumc.edu]

- 12. In vitro tubulin polymerization assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Ansamitocin P-3 and its Role in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, demonstrates significant anti-proliferative activity across various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust mitotic block and subsequent apoptotic cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Ansamitocin P-3-induced cell cycle arrest, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures used to elucidate its function. The information herein is intended to support researchers and drug development professionals in the investigation and application of Ansamitocin P-3 as a potential anti-cancer therapeutic.

Introduction

Ansamitocin P-3 is a macrocyclic lactam belonging to the ansamycin family of antibiotics, structurally similar to maytansine.[1] It exhibits potent cytotoxic effects, primarily by targeting tubulin, a critical component of the cellular cytoskeleton.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[3] By interfering with microtubule assembly and function, Ansamitocin P-3 effectively halts the cell cycle at a critical juncture, preventing cellular proliferation.[2][3] This property has made it a compound of significant interest in oncology research, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[4][5] This guide will delve into the specific molecular interactions and signaling pathways modulated by Ansamitocin P-3 that culminate in cell cycle arrest.

Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest

Ansamitocin P-3 exerts its anti-proliferative effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[6] This interaction leads to the depolymerization of existing microtubules, disrupting the delicate balance of microtubule dynamics essential for proper mitotic spindle formation and function.[7][8]

The primary consequence of this microtubule disruption is the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Ansamitocin P-3-induced microtubule depolymerization leads to improperly attached or unattached kinetochores, triggering a sustained SAC-mediated mitotic arrest.[8]

Signaling Pathway of Ansamitocin P-3-Induced Cell Cycle Arrest

The signaling cascade initiated by Ansamitocin P-3's interaction with tubulin converges on the key effector proteins of the G2/M checkpoint and subsequent apoptotic pathways. The process can be summarized as follows:

-

Tubulin Binding and Microtubule Depolymerization: Ansamitocin P-3 binds to tubulin, inhibiting its assembly and leading to the breakdown of microtubules.[7] This disrupts the formation of the mitotic spindle.

-

Spindle Assembly Checkpoint Activation: The presence of unattached kinetochores due to spindle disruption activates the SAC. This involves the recruitment and activation of checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-Related 1), to the kinetochores.[8]

-

Mitotic Arrest: Activated Mad2 and BubR1 inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the degradation of cyclin B1 and securin.[9] The stabilization of cyclin B1 prevents the exit from mitosis, leading to a prolonged arrest in the M phase of the cell cycle.[8]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. In many cancer cell lines, this is mediated by the accumulation and activation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8] This ultimately leads to programmed cell death.

Quantitative Data on Ansamitocin P-3 Efficacy

The anti-proliferative activity of Ansamitocin P-3 has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Cancer | 20 ± 3 | [7][8] |

| HeLa | Cervical Cancer | 50 ± 0.5 | [7][8] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [7][8] |

| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [7][8] |

| U937 | Histiocytic Lymphoma | 180 | [3] |

Cell Cycle Distribution in MCF-7 Cells

Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment with Ansamitocin P-3.

| Ansamitocin P-3 Concentration (pM) | % of Cells in G2/M Phase | Reference |

| 0 (Control) | 26% | [3][10] |

| 50 | 50% | [3][10] |

| 100 | 70% | [3][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Ansamitocin P-3 on the cell cycle.

Cell Culture and Drug Treatment

This protocol is for the maintenance of MCF-7 cells and their treatment with Ansamitocin P-3.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Ansamitocin P-3 stock solution (in DMSO)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or plates.[11]

-

Drug Treatment: Seed cells at the desired density in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of Ansamitocin P-3 (or vehicle control, e.g., 0.1% DMSO). Incubate for the specified duration (e.g., 24 hours) before harvesting for downstream analysis.[12]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of DNA content to determine cell cycle distribution.

Materials:

-

Harvested cells (from section 4.1)

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvesting and Fixation: Harvest cells by trypsinization, wash once with ice-cold PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[2]

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.[2][4]

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[4]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blotting for Cell Cycle-Related Proteins

This protocol is for the detection of proteins such as Cyclin B1, Cdc2, p53, and p21.

Materials:

-

Cell lysates (from treated and control cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p53, anti-p21, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration using a BCA assay.[13]

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

Immunofluorescence for Spindle Checkpoint Proteins

This protocol is for visualizing the localization of proteins like Mad2 and BubR1.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-Mad2, anti-BubR1)

-

Fluorescently-labeled secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate and treat with Ansamitocin P-3 as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[15]

-

Blocking and Staining: Block non-specific binding with 1% BSA for 30 minutes. Incubate with primary antibodies overnight at 4°C. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.[15]

-

Mounting and Imaging: Counterstain the nuclei with DAPI or Hoechst, and mount the coverslips on microscope slides. Visualize the localization of the target proteins using a fluorescence microscope.[16]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Ansamitocin P-3 on tubulin assembly.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Ansamitocin P-3 at various concentrations

-

A microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer with GTP. Add Ansamitocin P-3 or a vehicle control to the respective wells of a 96-well plate.[7][17]

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.[17]

-

Data Acquisition: Monitor the increase in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter kit) over time (e.g., every 30 seconds for 60 minutes).[7][17]

-

Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of Ansamitocin P-3 indicates its inhibitory effect.

Conclusion

Ansamitocin P-3 is a potent inhibitor of cell proliferation that induces cell cycle arrest primarily at the G2/M phase. Its mechanism of action is well-defined, involving the depolymerization of microtubules, which in turn activates the spindle assembly checkpoint and leads to a mitotic block. This sustained arrest ultimately triggers p53-mediated apoptosis in susceptible cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the anti-cancer properties of Ansamitocin P-3 and for professionals involved in the development of novel cancer therapeutics, including antibody-drug conjugates. Further research into the nuances of its signaling pathways and potential resistance mechanisms will continue to enhance its therapeutic potential.

References

- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Visualization of Mad2 Dynamics at Kinetochores, along Spindle Fibers, and at Spindle Poles in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcf7.com [mcf7.com]

- 12. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 13. origene.com [origene.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

Ansamitocin P-3's Interaction with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Ansamitocin P-3, a potent microtubule inhibitor, in its interaction with tubulin. The information presented herein is curated for professionals in the fields of cancer research, pharmacology, and drug development.

Quantitative Analysis of Ansamitocin P-3 and Tubulin Interaction

Ansamitocin P-3 demonstrates a strong binding affinity for tubulin, leading to the disruption of microtubule dynamics and potent cytotoxic effects against various cancer cell lines. The key quantitative metrics defining this interaction are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified tubulin (in vitro) | [1][2][3][4][5][6][7][8] |

| IC50 (Cell Proliferation) | 20 ± 3 pM | MCF-7 (Human Breast Adenocarcinoma) | [1][2][5] |

| 50 ± 0.5 pM | HeLa (Human Cervical Carcinoma) | [1][2][5] | |

| 140 ± 17 pM | EMT-6/AR1 (Mouse Mammary Tumor) | [1][2][5] | |

| 150 ± 1.1 pM | MDA-MB-231 (Human Breast Adenocarcinoma) | [1][2][5] | |

| 0.18 nM | U937 (Human Histiocytic Lymphoma) | [3] | |

| IC50 (Tubulin Polymerization) | 3.4 µM | Bovine Brain Tubulin | [9] |

| IC50 (Tubulin Depolymerization) | 3.8 µM | Polymerized Bovine Brain Tubulin | [9] |

Mechanism of Action: Microtubule Depolymerization and Cell Cycle Arrest

Ansamitocin P-3 exerts its potent anti-proliferative effects by directly binding to β-tubulin, a subunit of microtubules.[4][7] This binding event inhibits microtubule assembly, leading to a net depolymerization of both interphase and mitotic microtubules.[1][2] The binding site for Ansamitocin P-3 partially overlaps with that of vinblastine.[1][5]

The disruption of microtubule dynamics has profound downstream consequences for cellular processes. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[1][3] Key surveillance proteins, such as Mad2 and BubR1, are activated during this process.[1][2] Prolonged mitotic arrest ultimately triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[1][2]

Caption: Ansamitocin P-3's mechanism of action leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies employed to elucidate the binding affinity and cellular effects of Ansamitocin P-3.

Determination of Binding Affinity (Kd) by Fluorescence Spectroscopy

This protocol is based on the intrinsic tryptophan fluorescence of tubulin, which is quenched upon ligand binding.

-

Materials:

-

Purified tubulin protein

-

Ansamitocin P-3

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorometer

-

-

Procedure:

-

A solution of purified tubulin (e.g., 2 µM) in general tubulin buffer is prepared.

-

The intrinsic tryptophan fluorescence of the tubulin solution is measured (excitation ~295 nm, emission ~320-350 nm).

-

Increasing concentrations of Ansamitocin P-3 are titrated into the tubulin solution.

-

After each addition and a brief incubation period, the fluorescence intensity is recorded.

-

The change in fluorescence intensity (ΔF) is plotted against the Ansamitocin P-3 concentration.

-

The dissociation constant (Kd) is calculated by fitting the data to a saturation binding equation.[5]

-

Caption: Experimental workflow for Kd determination.

Cell Proliferation Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for cell proliferation is a measure of the potency of a compound in inhibiting cell growth. The sulforhodamine B (SRB) assay is a common method for this determination.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Ansamitocin P-3

-

96-well plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.[10]

-

The cells are then treated with a range of concentrations of Ansamitocin P-3 (e.g., 1-1000 pM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 or 48 hours).[1][10]

-

After the incubation period, the cells are fixed with cold TCA.

-

The fixed cells are washed and then stained with SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with Tris base solution.

-

The absorbance is read on a plate reader at an appropriate wavelength (e.g., 510 nm).

-

The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of survival against the log of the drug concentration.

-

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

-

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11]

-

Ansamitocin P-3

-

Microplate spectrophotometer

-

-

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.[11]

-

The mixture is incubated with various concentrations of Ansamitocin P-3 or a control substance.

-

The polymerization process is initiated by raising the temperature to 37°C.[12]

-

The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

-

The IC50 for tubulin polymerization is the concentration of Ansamitocin P-3 that inhibits the rate or extent of polymerization by 50%.

-

Immunofluorescence Microscopy for Microtubule Integrity and Cell Cycle Analysis

This technique allows for the visualization of the effects of Ansamitocin P-3 on the microtubule network and cell cycle progression.

-

Materials:

-

Cells grown on coverslips

-

Ansamitocin P-3

-

Fixative (e.g., 3.7% formaldehyde)[1]

-

Permeabilizing agent (e.g., chilled methanol)[1]

-

Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI or Hoechst 33258)[1]

-

Fluorescence microscope

-

-

Procedure:

-

Cells cultured on coverslips are treated with Ansamitocin P-3 for a designated time.[1]

-

The cells are then fixed, permeabilized, and blocked to prevent non-specific antibody binding.[1]

-

The cells are incubated with a primary antibody against α-tubulin to visualize the microtubule network. For cell cycle analysis, an antibody against a mitotic marker like phospho-histone H3 can be used.[1]

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI or Hoechst.

-

The coverslips are mounted on slides and visualized using a fluorescence microscope. The images are analyzed for changes in microtubule structure and the percentage of cells in mitosis (mitotic index).[1]

-

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorbyt.com [biorbyt.com]

- 7. mdpi.com [mdpi.com]

- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

Ansamitocin P-3's cytotoxic effects on different cancer cell lines

Ansamitocin P-3, a potent maytansinoid, exhibits significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth analysis of its anti-cancer activity, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Ansamitocin P-3 exerts its cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][2] This binding inhibits tubulin polymerization, leading to the depolymerization of both interphase and mitotic microtubules.[1][2]

The disruption of microtubule integrity activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Key checkpoint proteins, including Mad2 and BubR1, are activated in response to improper microtubule attachment to chromosomes.[1][2] This activation leads to a prolonged arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis.[1][3]

Ultimately, this sustained mitotic arrest triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by Ansamitocin P-3 is mediated by the p53 tumor suppressor protein.[1][2] Upon mitotic arrest, p53 is activated and accumulates in the nucleus, where it transcriptionally activates its downstream target, p21, a cyclin-dependent kinase inhibitor.[1][2] The activation of the p53-p21 pathway is a key step in initiating the apoptotic process, leading to the demise of the cancer cell.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of Ansamitocin P-3 has been quantified across a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for Ansamitocin P-3.

| Cancer Cell Line | Cell Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |

| HeLa | Cervical Carcinoma | 50 ± 0.6 | [1] |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |

| U937 | Histiocytic Lymphoma | 180 | [3] |

| A-549 | Lung Carcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | [4] |

| HT-29 | Colon Adenocarcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | [4] |

Experimental Protocols

Cell Proliferation and Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to determine the IC50 values of Ansamitocin P-3.[1][5]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in a total volume of 200 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of Ansamitocin P-3 in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the Ansamitocin P-3 stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ansamitocin P-3. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ansamitocin P-3 concentration).

-

Incubate the plate for the desired exposure time (e.g., 24 to 72 hours).

3. Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

4. Staining:

-

Wash the plate four times by immersing it in a basin of slow-running tap water.

-

Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.

-

Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

6. Absorbance Measurement:

-

Measure the absorbance at 510 nm or 565 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway of Ansamitocin P-3 Induced Cytotoxicity

Caption: Signaling pathway of Ansamitocin P-3 leading to apoptosis.

Experimental Workflow for Assessing Cytotoxicity

Caption: General workflow for determining Ansamitocin P-3 cytotoxicity.

References